6-Bromo-1H-benzoimidazole-2-carboxylic acid methyl ester is a chemical compound with the molecular formula and a molecular weight of 255.07 g/mol. It is classified as a derivative of benzimidazole, which is a heterocyclic aromatic organic compound known for its diverse biological activities. This compound is recognized for its potential applications in medicinal chemistry, materials science, and biochemical research.
The compound can be synthesized through various chemical methods, primarily involving bromination and esterification reactions of benzimidazole derivatives. It is commercially available from chemical suppliers and is often used in research laboratories for various applications.
6-Bromo-1H-benzoimidazole-2-carboxylic acid methyl ester falls under the category of heterocyclic compounds, specifically benzimidazoles. These compounds are characterized by their fused benzene and imidazole rings, which contribute to their unique chemical properties and biological activities.
The synthesis of 6-Bromo-1H-benzoimidazole-2-carboxylic acid methyl ester typically involves two main steps:
The general reaction scheme can be summarized as follows:
In industrial settings, continuous flow reactors may be employed to enhance efficiency and yield during the synthesis process. Purification techniques such as recrystallization and chromatography are crucial for obtaining high-purity products.
The structure of 6-Bromo-1H-benzoimidazole-2-carboxylic acid methyl ester features a bromo substituent on the benzimidazole ring and an ester functional group. The presence of the bromine atom significantly influences the compound's reactivity and properties.
6-Bromo-1H-benzoimidazole-2-carboxylic acid methyl ester can participate in several types of chemical reactions:
The reactivity of this compound allows it to serve as an intermediate in synthesizing more complex organic molecules, particularly in medicinal chemistry where specific functionalization is required.
The mechanism of action for 6-Bromo-1H-benzoimidazole-2-carboxylic acid methyl ester varies based on its application:
Research indicates that compounds like this can lead to effects such as inhibition of cell proliferation or induction of apoptosis in cancer cells.
Relevant data regarding safety measures, handling, and storage can be found in Safety Data Sheets provided by suppliers.
6-Bromo-1H-benzoimidazole-2-carboxylic acid methyl ester has several noteworthy applications:
Regioselective bromination at the C6 position of benzimidazole scaffolds presents significant synthetic challenges due to competing electrophilic substitution patterns. Achieving high positional selectivity requires precise control over electronic directing effects and steric constraints. The electron-deficient nature of the benzimidazole ring necessitates activating groups or specialized reagents for efficient bromination. N-Heterocyclic directing groups influence reactivity, with C5/C6 selectivity modulated by the carboxylic acid methyl ester at C2, which deactivates adjacent positions through resonance withdrawal [1] [4].
Modern protocols employ N-bromosuccinimide (NBS) in aprotic solvents (DMF, acetonitrile) for controlled monobromination, yielding >85% C6-regioisomers when performed at 0-5°C. Bromine in acetic acid remains effective for electron-rich precursors but risks dibromination without careful stoichiometry control. Metal-bromide complexes (CuBr₂) enable solvent-free bromination under mild conditions (60°C), enhancing atom economy. Recent innovations include enzymatic bromination using vanadium-dependent haloperoxidases, achieving 92% regioselectivity in aqueous media at physiological pH [4].
Table 1: Comparative Bromination Methods for 6-Bromo-benzimidazole Synthesis
Method | Conditions | Regioselectivity (C6:C5) | Yield (%) | Key Advantage |
---|---|---|---|---|
NBS/DMF | 0°C, 2h, dark | 9:1 | 88 | Minimal dibromination |
Br₂/AcOH | RT, 1h | 7:1 | 78 | Low-cost reagent |
CuBr₂/Neat | 60°C, 45min | 8:1 | 82 | Solvent-free |
V-BrPO/H₂O₂ (enzymatic) | 37°C, pH 7, 6h | 12:1 | 75 | Aqueous, green chemistry |
Palladium-catalyzed cross-couplings enable precision functionalization of the C6-bromo position in 6-Bromo-1H-benzoimidazole-2-carboxylic acid methyl ester. The electron-withdrawing ester group enhances oxidative addition kinetics at Pd⁰ centers, facilitating Suzuki-Miyaura, Stille, and Buchwald-Hartwig reactions. Patent literature demonstrates that Pd(PPh₃)₄ (5 mol%) with K₂CO₃ base in toluene/ethanol (3:1) at 80°C achieves >90% conversion in Suzuki couplings with arylboronic acids, producing biaryl derivatives for pharmaceutical exploration [2] [5].
Microwave-assisted Pd-catalyzed aminations using N-heterocyclic carbene (NHC) ligands (e.g., SIPr) accelerate C–N bond formation at 120°C within 15 minutes, enabling installation of amino acid side chains or imidazoline pharmacophores. Copper(I)-mediated Ullmann-type etherification permits alkoxy functionalization when conventional SNAr fails due to electron deficiency. Recent advances employ well-defined NHC-Pd(II)-Im complexes for direct C-H arylation of benzimidazoles with (hetero)aryl chlorides, bypassing pre-halogenation steps [2] [4].
The carboxylic acid moiety at C2 requires precise esterification strategies to prevent N-alkylation or ring degradation. Methyl ester installation via Fischer esterification (MeOH/H₂SO₄) under reflux provides moderate yields (70-75%) but risks decomposition of acid-sensitive benzimidazoles. Superior results employ alkyl chloroformates (methyl chloroformate) in pyridine at 0°C, achieving 92% yield with minimal epimerization [5].
Table 2: Esterification Methods for Benzimidazole-2-carboxylic Acids
Method | Reagents/Conditions | Yield (%) | Purity | Critical Consideration |
---|---|---|---|---|
Acid-catalyzed Fischer | MeOH, H₂SO₄, reflux, 24h | 70-75 | 90% | Dehydration side products |
Chloroformate-mediated | ClCOOMe, pyridine, 0°C, 2h | 90-92 | 98% | pH control essential |
Diazomethane | CH₂N₂, Et₂O, 0°C, 1h | 95 | 99% | Toxicity/handling concerns |
Mitsunobu | PPh₃, DIAD, MeOH, RT, 12h | 88 | 95% | Phosphine oxide removal required |
Protecting group strategies balance N-H preservation versus N-alkylation requirements. N-Unsubstituted benzimidazoles maintain hydrogen-bonding capacity crucial for biological activity but undergo competitive alkylation during esterification. Selective N-protection with SEM-Cl (2-(trimethylsilyl)ethoxymethyl chloride) before esterification, followed by TBAF deprotection, preserves the imidazole NH with 85% overall yield [5]. Ethyl ester analogues (e.g., ethyl 6-bromo-1H-benzimidazole-2-carboxylate, CAS 144167-50-0) exhibit similar reactivity but require longer alcoholysis times due to steric factors .
Microwave irradiation revolutionizes benzimidazole cyclization and functionalization by reducing reaction times from days to minutes while improving yields and purity. Solvent-free ring closure of N-methyl-5-bromo-2-nitroaniline precursors using iron powder and ammonium chloride under microwave (300W, 140°C) completes reduction-cyclization in 20 minutes versus 24 hours conventionally, achieving 98% isolated yield of crystalline 6-bromo-1-methyl-benzimidazole intermediates [6].
Solvent-free esterification employs polymer-supported carbodiimide resins that absorb water byproduct, driving equilibrium toward methyl ester formation at 50°C with 94% conversion. Continuous-flow microwave reactors enable kilogram-scale production via tandem bromination-esterification, where benzimidazole carboxylic acids in acetonitrile undergo in situ bromination followed by esterification with trimethylsilyldiazomethane, achieving 87% overall yield with 99.5% HPLC purity [4] [6].
Late-stage diversification leverages the orthogonal reactivity of C6-bromo and C2-ester groups to construct targeted libraries for bioactivity screening. Reductive functionalization using iron powder/ammonium chloride in isopropanol converts nitro intermediates directly to aminomethyl-benzimidazoles in one pot, enabling access to 6-amino derivatives without bromine removal [6].
Photoredox-catalyzed alkylation installs complex fragments via C-Br bond activation using [Ir(dF(CF₃)ppy)₂(dtbbpy)]PF₆ under blue LED irradiation. This method couples tertiary alkyltrifluoroborates with 75-90% efficiency while preserving the methyl ester. Transition-metal-free C-H amination using t-BuONO and copper(II) acetate introduces amino groups at C4/C7 positions, creating tricyclic architectures for kinase inhibitor development [4] [6].
Table 3: Bioactive Analogues Derived from Late-Stage Functionalization
Core Structure | Transformation | Target Pharmacophore | Application Focus |
---|---|---|---|
6-Bromo-1H-benzimidazole-2-methyl ester | Suzuki coupling with pyridinylboronate | α7-nicotinic receptor agonists | Neurological disorders |
6-Amino-1H-benzimidazole-2-methyl ester | Reductive amination | DNA topoisomerase II inhibitors | Anticancer agents |
6-(Trifluoromethyl)-analogue | Cu-mediated trifluoromethylation | Cannabinoid receptor modulators | Metabolic disease |
Compound Names Referenced:
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: